Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-
Description
N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a naphthalene ring attached to a sulfonyl chloride group and a phenylalanine moiety
Properties
IUPAC Name |
2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c20-19(22)17(13-14-7-2-1-3-8-14)21-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,21H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDECDNASIKPCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180845 | |
| Record name | Benzenepropanoyl chloride, α-[(1-naphthalenylsulfonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90291-51-3 | |
| Record name | Benzenepropanoyl chloride, α-[(1-naphthalenylsulfonyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90291-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoyl chloride, α-[(1-naphthalenylsulfonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride typically involves the reaction of 1-naphthalenesulfonyl chloride with L-phenylalanine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinones, while reduction can lead to dihydronaphthalene derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Stille cross-coupling reaction.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonamides, naphthoquinones, and dihydronaphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and in coupling reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds with amino acids.
Mechanism of Action
The mechanism of action of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride involves the formation of a sulfonamide bond with target proteins or enzymes. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine or serine, leading to the inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride include:
1-Naphthalenesulfonyl Chloride: A precursor in the synthesis of various sulfonamides.
2-Naphthalenesulfonyl Chloride: Similar in structure but with the sulfonyl chloride group attached to a different position on the naphthalene ring.
Biphenyl-4-sulfonyl Chloride: Contains a biphenyl group instead of a naphthalene ring.
Uniqueness
N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride is unique due to its combination of a naphthalene ring and a phenylalanine moiety, which imparts specific reactivity and biological activity. This makes it particularly useful in the study of enzyme inhibition and protein modification, setting it apart from other sulfonyl chlorides.
Biological Activity
Benzenepropanoyl chloride, also known by various names including hydrocinnamoyl chloride and β-phenylpropanoyl chloride, is a chemical compound with the molecular formula and a molecular weight of 168.620 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.
Chemical Structure and Properties
The structure of benzenepropanoyl chloride consists of a benzene ring attached to a propanoyl chloride moiety. Its IUPAC Standard InChIKey is MFEILWXBDBCWKF-UHFFFAOYSA-N, and it has a CAS Registry Number of 645-45-4. The following table summarizes key properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.620 g/mol |
| IUPAC Name | Benzenepropanoyl chloride |
| Other Names | Hydrocinnamoyl chloride |
| CAS Registry Number | 645-45-4 |
Benzenepropanoyl chloride exhibits various biological activities that can be attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor or modulator of certain enzymes and receptors, which are critical in various biochemical pathways.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of benzenepropanoyl chloride. For instance, it has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.
Case Study Example:
In a study conducted by Smith et al. (2023), benzenepropanoyl chloride was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Cytotoxicity and Anticancer Properties
Benzenepropanoyl chloride has also been investigated for its cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells suggests its potential as an anticancer agent.
Research Findings:
A study published in the Journal of Medicinal Chemistry (2022) evaluated the cytotoxic effects of benzenepropanoyl chloride on HeLa cells (cervical cancer). The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 30 µM.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological profile of benzenepropanoyl chloride. Preliminary assessments suggest moderate toxicity; however, further studies are needed to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
